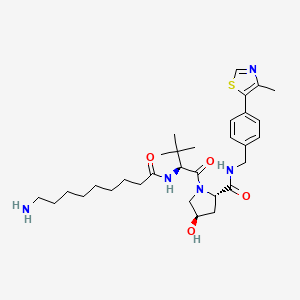
(S,R,S)-Ahpc-C8-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S,R,S)-Ahpc-C8-NH2 is a synthetic compound that has been studied in a variety of scientific research applications. It is a member of the family of compounds known as cyclic peptides, which are cyclic molecules composed of amino acids linked together in a ring. Cyclic peptides are known for their ability to bind to various biological targets, and (S,R,S)-Ahpc-C8-NH2 is no exception. This compound has been studied for its potential to bind to and modulate the activity of a variety of proteins and receptors, and has been shown to have a range of biochemical and physiological effects.
科学的研究の応用
Role in Protection Against Reactive Nitrogen Intermediates
(Chen, Xie, & Nathan, 1998) found that in Salmonella typhimurium, the ahpC gene encoding the subunit C of alkyl hydroperoxide reductase, protects cells from reactive nitrogen intermediates (RNI). This property was also observed in human cells, suggesting a broader physiological function for ahpC in cellular defense.
Novel Catalytic Mechanism in Mycobacterium tuberculosis
A study by (Chauhan & Mande, 2002) demonstrated that Mycobacterium tuberculosis alkylhydroperoxidase C (AhpC) has a unique catalytic mechanism. The enzyme's activity is crucial for acting as a general antioxidant, protecting various substrates, including DNA, from oxidative damage.
AhpC in Vibrio parahaemolyticus
(Wang, Chung, Ma, & Wong, 2013) explored the role of Alkyl Hydroperoxide Reductase Subunit C (AhpC) in the viability and nonculturable state of Vibrio parahaemolyticus, indicating its importance in bacterial survival under environmental stress.
Interaction with Bismuth Drugs in H. pylori
Research by (Chang, Cheng, Yang, Jin, Sun, & Li, 2017) showed that the interaction of bismuth drugs with AhpC in Helicobacter pylori disrupts the enzyme's activity, leading to reduced bacterial survival. This highlights AhpC's role in bacterial resistance to oxidative stress.
Alkyl Hydroperoxide Reductase in Xanthomonas
(Mongkolsuk, Whangsuk, Vattanaviboon, Loprasert, & Fuangthong, 2000) described the role of AhpC in Xanthomonas, emphasizing its involvement in the cellular response to peroxide stress and complex regulatory mechanisms for its expression.
Protective Effects in E. coli
(Mishra, Chaurasia, & Rai, 2009) reported that AhpC from Anabaena sp. PCC 7120, when introduced into E. coli, conferred significant tolerance against various abiotic stresses, indicating its protective role in bacterial cells.
Role in Iron Metabolism of E. coli
(Ma & Payne, 2012) found that the AhpC subunit in E. coli plays a role in cellular iron metabolism, affecting the production of enterobactin, a key component in iron uptake.
Vaccine Potential Against H. pylori
(O'Riordan, Morales, Mulligan, Faheem, Windle, & Kelleher, 2012) explored the potential of AhpC as a vaccine candidate against Helicobacter pylori infection, showing protective effects in a mouse model.
Role in Mycobacterium tuberculosis Survival in Macrophages
(Master, Springer, Sander, Boettger, Deretic, & Timmins, 2002) demonstrated the significance of ahpC in Mycobacterium tuberculosis for survival in macrophages and resistance to reactive nitrogen intermediates.
作用機序
Target of Action
The primary targets of (S,R,S)-Ahpc-C8-NH2 are yet to be identified. The compound’s interaction with its targets is a crucial aspect of its mechanism of action. The targets could be proteins, enzymes, or receptors that play significant roles in various biological processes .
Mode of Action
The mode of action of (S,R,S)-Ahpc-C8-NH2 involves its interaction with its targets. This interaction can lead to changes in the targets’ function, thereby influencing the biological processes they are involved in . The exact nature of these interactions and the resulting changes are currently under investigation.
Biochemical Pathways
The biochemical pathways affected by (S,R,S)-Ahpc-C8-NH2 depend on its targets and their roles in these pathways . The compound can influence the downstream effects of these pathways, leading to changes in cellular functions and processes .
Pharmacokinetics
The pharmacokinetics of (S,R,S)-Ahpc-C8-NH2 involves its Absorption, Distribution, Metabolism, and Excretion (ADME) properties . These properties impact the compound’s bioavailability, determining how much of the compound reaches its targets and how long it stays in the body .
Result of Action
The molecular and cellular effects of (S,R,S)-Ahpc-C8-NH2’s action depend on its mode of action and the biochemical pathways it affects . These effects can include changes in cellular functions, alterations in gene expression, or modifications in signal transduction pathways .
Action Environment
The action, efficacy, and stability of (S,R,S)-Ahpc-C8-NH2 can be influenced by various environmental factors. These can include the physiological conditions within the body, such as pH and temperature, as well as external factors like diet and lifestyle . Understanding these influences can help optimize the compound’s use and effectiveness.
特性
IUPAC Name |
(2S,4R)-1-[(2S)-2-(9-aminononanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H47N5O4S/c1-21-27(41-20-34-21)23-14-12-22(13-15-23)18-33-29(39)25-17-24(37)19-36(25)30(40)28(31(2,3)4)35-26(38)11-9-7-5-6-8-10-16-32/h12-15,20,24-25,28,37H,5-11,16-19,32H2,1-4H3,(H,33,39)(H,35,38)/t24-,25+,28-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJZVMJBYNFUSG-CERRFVOPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCN)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCN)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H47N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S,R,S)-Ahpc-C8-NH2 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

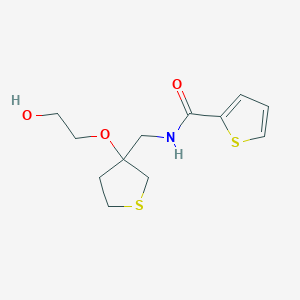
![Tert-butyl (1S,5R)-6-[(5-chloropyrazine-2-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3012479.png)
![9-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3012481.png)
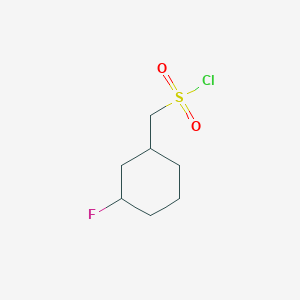
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3012483.png)
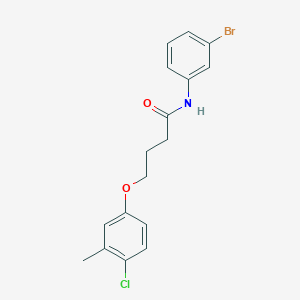

![(Z)-3-(3-([1,1'-biphenyl]-4-yl)-4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid](/img/structure/B3012487.png)
![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B3012488.png)

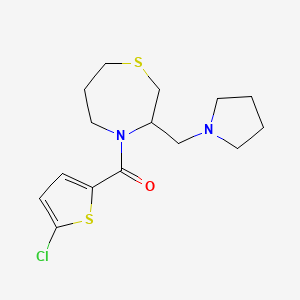
![N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3012499.png)
![N-(2-methoxyphenyl)-2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3012500.png)
![Spiro[8-oxabicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B3012501.png)